3-Amino-2-methyl-5-nitrobenzamide
Overview
Description
3-Amino-2-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is a yellow crystalline solid that is stable under normal conditions but can pose explosion hazards at high temperatures or in the presence of strong oxidizers . This compound is a metabolite of dinitolmide, a nitroamide antiprotozoal agent widely used in poultry farming due to its low toxicity, stability, cost-effectiveness, and anticoccidial effects .
Mechanism of Action
Target of Action
3-Amino-2-methyl-5-nitrobenzamide, also known as Anot, is a metabolite of dinitolmide . Dinitolmide is an antiprotozoal agent extensively used in poultry farming . .
Mode of Action
The exact mode of action of Anot is not well-documented. As a metabolite of dinitolmide, it might share similar properties and mechanisms. Dinitolmide is known to be an anticoccidial agent, meaning it works against coccidia parasites . The specific interaction of Anot with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its relationship with dinitolmide, it might be involved in the life cycle of coccidia parasites
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Anot is currently limited. It’s known that Anot is a metabolite of dinitolmide , suggesting it’s formed in the body during the metabolism of dinitolmide. More research is needed to understand its pharmacokinetic properties and how they impact bioavailability.
Result of Action
As a metabolite of dinitolmide, it might contribute to the anticoccidial effects of the parent compound
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Anot is known to be stable under normal temperatures . It may pose an explosion hazard under high temperatures or when exposed to strong oxidizing agents . It’s soluble in lipid solvents , which could influence its distribution in the body. It should be stored in a cool, dry place, away from light and sources of ignition .
Biochemical Analysis
Biochemical Properties
3-Amino-2-methyl-5-nitrobenzamide plays a significant role in biochemical reactions, particularly as a metabolite of dinitolmide. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been utilized as an analytical reference standard for the determination of the analyte in chicken tissues and eggs by accelerated solvent extraction with a neutral alumina solid-phase extraction column in conjunction with gas chromatography-tandem mass spectrometry
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As a metabolite of dinitolmide, it exhibits anticoccidial effects, which are crucial in poultry farming . The compound’s low toxicity and stability make it a valuable agent in studying cellular responses and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of its application. The compound’s interactions with enzymes and proteins can lead to changes in gene expression, further influencing cellular functions . These molecular mechanisms are essential for understanding its role in biochemical reactions and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, making it a reliable agent for long-term biochemical assays
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial anticoccidial effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in its application. These dosage-dependent effects are crucial for determining its safety and efficacy in veterinary and pharmaceutical contexts.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. As a metabolite of dinitolmide, it participates in the metabolic processes that lead to its formation and degradation . These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its application in biochemical assays and therapeutic contexts.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding its role in cellular processes and its potential therapeutic applications.
Preparation Methods
The synthesis of 3-Amino-2-methyl-5-nitrobenzamide can be achieved through various methods. One common method involves the reaction of nitrochloromethane with aniline . The reaction conditions typically include:
Reagents: Nitrochloromethane, aniline
Solvents: Fatty solvents
Conditions: Controlled temperature and pressure to avoid explosion hazards
Industrial production methods may involve more sophisticated techniques to ensure purity and yield, such as accelerated solvent extraction (ASE) combined with solid-phase extraction (SPE) and gas chromatography-tandem mass spectrometry (GC-MS/MS) .
Chemical Reactions Analysis
3-Amino-2-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions with various reagents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, iron powder
Solvents: Methanol, dimethyl sulfoxide (DMSO)
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-2-methyl-5-nitrobenzamide has several scientific research applications:
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications due to its stability and low toxicity.
Industry: Utilized in poultry farming as an anticoccidial agent.
Comparison with Similar Compounds
3-Amino-2-methyl-5-nitrobenzamide can be compared with other similar compounds such as:
- 3-Amino-5-nitro-o-toluamide
- 2-Methyl-3-amino-5-nitrobenzamide
- 3,5-Dinitro-o-toluamide
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific use as a metabolite of dinitolmide and its applications in poultry farming .
Properties
IUPAC Name |
3-amino-2-methyl-5-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-4-6(8(10)12)2-5(11(13)14)3-7(4)9/h2-3H,9H2,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLRQBGOUCRKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189243 | |
Record name | Anot | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3572-44-9 | |
Record name | 3-Amino-5-nitro-o-toluamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3572-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anot | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anot | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-methyl-5-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-2-METHYL-5-NITROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA9YLT68HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical methods used to detect 3-ANOT in biological samples?
A1: The research article describes the development and validation of a highly sensitive and selective method for detecting 3-ANOT in eggs using Accelerated Solvent Extraction coupled with Gas Chromatography-Tandem Mass Spectrometry (ASE-GC-MS/MS) []. This method utilizes acetonitrile for extraction and neutral alumina solid-phase extraction for purification before analysis via GC-MS/MS. [] This method proved effective for quantifying 3-ANOT, a metabolite of the veterinary drug dinitolmide, in egg samples. []
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